molecular formula C33H51N2O8P B14486897 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate CAS No. 64048-68-6

2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate

Cat. No.: B14486897
CAS No.: 64048-68-6
M. Wt: 634.7 g/mol
InChI Key: SZKYXKPLICLRBA-UHFFFAOYSA-N
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Description

2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate: is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, isopentoxy, and isoquinolyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves multiple steps, including the formation of the benzoquinolizine core and the subsequent addition of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, chloride
  • 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, sulfate

Uniqueness

Its phosphate group, in particular, may confer unique properties compared to similar compounds with different substituents .

Properties

CAS No.

64048-68-6

Molecular Formula

C33H51N2O8P

Molecular Weight

634.7 g/mol

IUPAC Name

3-ethyl-9,10-dimethoxy-2-[[7-methoxy-6-(3-methylbutoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;phosphoric acid

InChI

InChI=1S/C33H48N2O4.H3O4P/c1-7-22-20-35-12-9-24-16-30(36-4)31(37-5)19-27(24)29(35)15-25(22)14-28-26-18-32(38-6)33(39-13-10-21(2)3)17-23(26)8-11-34-28;1-5(2,3)4/h16-19,21-22,25,28-29,34H,7-15,20H2,1-6H3;(H3,1,2,3,4)

InChI Key

SZKYXKPLICLRBA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OCCC(C)C)OC)OC)OC.OP(=O)(O)O

Origin of Product

United States

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